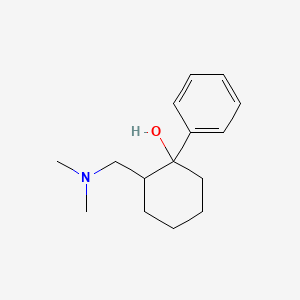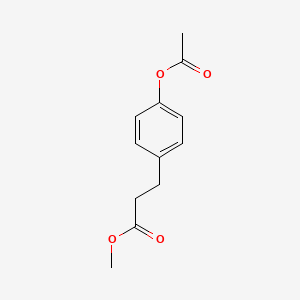
2-Chloro-6-(difluoromethoxy)pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6-(difluoromethoxy)pyridin-3-amine is a chemical compound with the molecular formula C6H4ClF2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(difluoromethoxy)pyridin-3-amine typically involves the reaction of 2-chloro-6-(difluoromethoxy)pyridine with ammonia or an amine source. The reaction is usually carried out under controlled conditions to ensure high yield and purity. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and cost-effectiveness. The process may involve continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-6-(difluoromethoxy)pyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines.
Oxidation Reactions: Products include N-oxides.
Reduction Reactions: Products include amines.
Coupling Reactions: Products include biaryl compounds.
Aplicaciones Científicas De Investigación
2-Chloro-6-(difluoromethoxy)pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-Chloro-6-(difluoromethoxy)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The molecular pathways involved often include binding to active sites or allosteric sites on proteins, leading to changes in their activity .
Comparación Con Compuestos Similares
2-Chloro-6-(difluoromethoxy)pyridin-3-amine can be compared with other similar compounds, such as:
2-Chloro-6-(difluoromethoxy)pyridine: Lacks the amine group, making it less versatile in certain reactions.
6-(Difluoromethoxy)pyridin-2-amine: Differently substituted, leading to variations in reactivity and applications
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for specialized applications in various fields .
Propiedades
Fórmula molecular |
C6H5ClF2N2O |
|---|---|
Peso molecular |
194.56 g/mol |
Nombre IUPAC |
2-chloro-6-(difluoromethoxy)pyridin-3-amine |
InChI |
InChI=1S/C6H5ClF2N2O/c7-5-3(10)1-2-4(11-5)12-6(8)9/h1-2,6H,10H2 |
Clave InChI |
VYJJGVRTRIUONE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1N)Cl)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


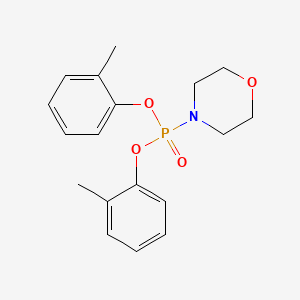
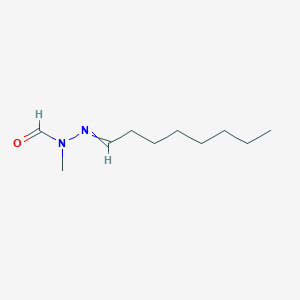

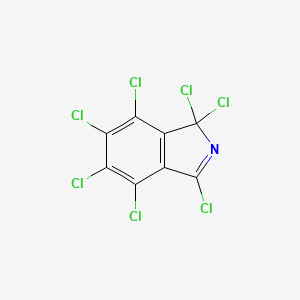
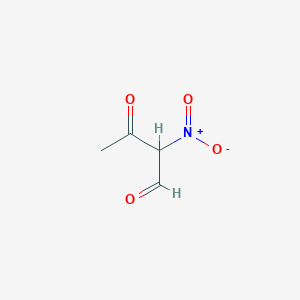
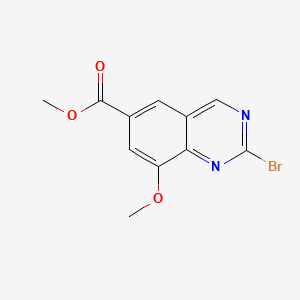
![7-Methyl-2-(methylthio)benzo[d]thiazole](/img/structure/B13944021.png)

![1-benzyl-4-[N-(tert-butoxycarbonyl)glycyl]aminopiperidine](/img/structure/B13944029.png)
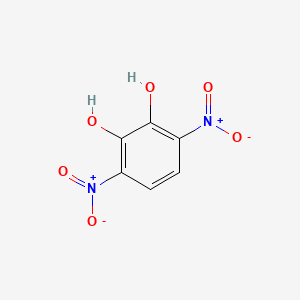
![[4-(5-Chloro-thiophen-2-yl)-5-methyl-pyrimidin-2-yl]-(4-morpholin-4-yl-phenyl)-amine](/img/structure/B13944043.png)
